

# Characterization of 3-Methyl-4-nitropyridine N-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

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This technical guide provides a comprehensive overview of the characterization of **3-Methyl-4-nitropyridine N-oxide**, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its structural features.

## Core Data Summary

A compilation of the key quantitative data for **3-Methyl-4-nitropyridine N-oxide** is presented below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_6H_6N_2O_3$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	136-138 °C	<a href="#">[1]</a>
Appearance	Light yellow to amber powder, crystals, or chunks	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	1074-98-2	<a href="#">[1]</a> <a href="#">[4]</a>
Crystal System	Orthorhombic	<a href="#">[4]</a> <a href="#">[5]</a>
Space Group	$P2_12_12_1$	<a href="#">[4]</a> <a href="#">[5]</a>
Lattice Parameters	$a = 21.359(2) \text{ \AA}$ , $b = 6.111(1) \text{ \AA}$ , $c = 5.132(1) \text{ \AA}$	<a href="#">[5]</a>
N-O bond distance (N-oxide)	1.292 $\text{\AA}$ (1.299 $\text{\AA}$ after libration corrections)	<a href="#">[5]</a>
Twist angle of nitro group	16.7°	<a href="#">[5]</a>

## Spectroscopic and Structural Insights

The structural characterization of **3-Methyl-4-nitropyridine** N-oxide has been accomplished through various spectroscopic and crystallographic techniques. Studies have reported its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra.[\[6\]](#)[\[7\]](#) The crystal structure reveals an orthorhombic system.[\[4\]](#) [\[5\]](#) The steric hindrance from the methyl group at the 3-position causes the nitro group at the 4-position to be twisted out of the pyridine ring plane by approximately 16.7°.[\[5\]](#) This twisting is less pronounced than in the 3,5-dimethyl derivative, suggesting that intramolecular charge transfer plays a role in stabilizing a more planar conformation.[\[5\]](#)

## Experimental Protocols

The synthesis of **3-Methyl-4-nitropyridine** N-oxide is typically achieved through the nitration of 3-methylpyridine-1-oxide (3-picoline-N-oxide).[\[4\]](#)[\[8\]](#)[\[9\]](#) Two common procedures are detailed below.

## Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid

This method is a well-established procedure for the nitration of pyridine derivatives.[8][9]

### Materials:

- 3-Methylpyridine-1-oxide
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Fuming Nitric Acid ( $\text{HNO}_3$ )
- Crushed Ice
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Chloroform
- Anhydrous Sodium Sulfate
- Acetone

### Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice-salt bath, slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) concentrated sulfuric acid.[8] Cool the resulting mixture to about 10 °C.[8] In 50-ml portions, add 495 ml of fuming yellow nitric acid with shaking.[8]
- Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100 °C over 25–30 minutes, at which point gas evolution will begin.[8] A vigorous reaction will commence, which should be controlled with an ice-water bath.[8] After the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes.[8] Then, continue heating at 100–105 °C for 2 hours.[8][9]

- Work-up and Isolation: Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.[8] Neutralize the solution by the slow addition of sodium carbonate until the pH is approximately 7-8.[9] The yellow crystalline product will precipitate along with sodium sulfate.[8]
- Purification: Collect the solid by suction filtration and wash it thoroughly with cold water.[9] The crude product can be further purified by recrystallization from acetone.[9] Alternatively, the collected solid can be extracted with boiling chloroform, and the combined extracts used to extract the aqueous filtrate.[8] The chloroform extracts are then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[8] The residue is then dissolved in boiling acetone for recrystallization.[8]

## Protocol 2: Nitration using Sodium Nitrate and Sulfuric Acid

This protocol offers an alternative nitrating agent.[4]

Materials:

- 3-Picoline-N-oxide
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium Nitrate ( $\text{NaNO}_3$ )
- Crushed Ice
- Ammonia solution

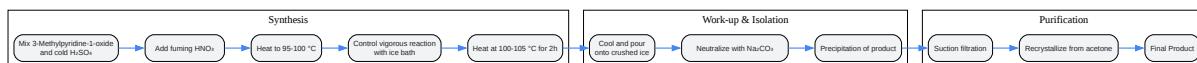
Procedure:

- Initial Mixture: Melt 50 g of 3-picoline-N-oxide at 38 °C and mix it with 250 ml of sulfuric acid under cold conditions.[4]
- Nitration: Add 70 g of sodium nitrate to the mixture at room temperature and stir until all the solid dissolves.[4]

- Heating: Slowly increase the temperature to 70 °C in an oil bath and stir continuously for 2 hours.[4] To ensure complete nitration, maintain the temperature at 95–100 °C for 12 hours with continuous stirring.[4]
- Isolation: Cool the reaction mixture and pour it over crushed ice.[4] Neutralize with ammonia solution to a pH of 7–8.[4] The bright yellow crystalline **3-Methyl-4-nitropyridine N-oxide** powder will precipitate.[4]
- Purification: Wash the product and dry it in a vacuum.[4]

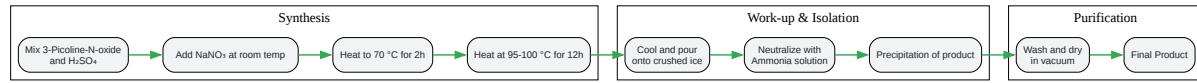
## Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows described above.



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Caption: Synthesis Workflow for Protocol 1.



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Caption: Synthesis Workflow for Protocol 2.

## Reactivity and Applications

**3-Methyl-4-nitropyridine** N-oxide is a valuable intermediate in organic synthesis. The nitro group at the 4-position is susceptible to nucleophilic substitution, making it a versatile precursor for the synthesis of various 4-substituted pyridine derivatives.[10][11] This reactivity is enhanced by the N-oxide functionality. The parent compound, 4-nitropyridine N-oxide, is known to undergo reactions where the nitro group is replaced by various nucleophiles.[10][11] **3-Methyl-4-nitropyridine** N-oxide is also a commercial nonlinear optical (NLO) material used in pico- and femtosecond optics in the near-IR range.[4] Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, such as omeprazole and esomeprazole, through its dimethylated analogue.[12]

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